Cas no 370844-33-0 (N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide)

N-{4-({2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene}methyl)aminophenyl}acetamide is a specialized organic compound featuring a spirocyclic dioxolane core conjugated with an acetamide-substituted phenyl group. Its unique structure imparts notable stability and reactivity, making it valuable in synthetic chemistry applications, particularly as an intermediate in the development of pharmaceuticals or advanced materials. The presence of both carbonyl and imine functionalities enhances its versatility in condensation and cyclization reactions. The compound’s rigid spirocyclic framework contributes to controlled stereochemistry, while the electron-withdrawing acetamide group influences its electronic properties. These characteristics make it a promising candidate for targeted synthesis in medicinal chemistry and material science research.
N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide structure
370844-33-0 structure
Product Name:N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide
CAS No:370844-33-0
MF:C18H20N2O5
MW:344.361804962158
CID:6352808
PubChem ID:757283
Update Time:2025-05-21

N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide
    • AB00114973-01
    • 370844-33-0
    • N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide
    • N-{4-[({2,4-DIOXO-1,5-DIOXASPIRO[5.5]UNDECAN-3-YLIDENE}METHYL)AMINO]PHENYL}ACETAMIDE
    • AKOS002139945
    • SR-01000575158
    • N-(4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)phenyl)acetamide
    • F1155-0448
    • N-[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]acetamide
    • SR-01000575158-1
    • Inchi: 1S/C18H20N2O5/c1-12(21)20-14-7-5-13(6-8-14)19-11-15-16(22)24-18(25-17(15)23)9-3-2-4-10-18/h5-8,11,19H,2-4,9-10H2,1H3,(H,20,21)
    • InChI Key: LERKGVXIVGMWSH-UHFFFAOYSA-N
    • SMILES: O1C(/C(=C/NC2C=CC(=CC=2)NC(C)=O)/C(=O)OC21CCCCC2)=O

Computed Properties

  • Exact Mass: 344.13722174g/mol
  • Monoisotopic Mass: 344.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 93.7Ų

N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide Pricemore >>

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Additional information on N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide

Recent Advances in the Study of N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide (CAS: 370844-33-0)

The compound N-{4-({2,4-dioxo-1,5-dioxaspiro5.5undecan-3-ylidene}methyl)aminophenyl}acetamide (CAS: 370844-33-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of spirocyclic compounds, which are increasingly recognized for their pharmacological properties. The spirocyclic core of 370844-33-0 is particularly noteworthy for its ability to modulate various biological targets, including enzymes and receptors implicated in inflammatory and neoplastic diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapy.

In addition to its COX-2 inhibitory properties, 370844-33-0 has been investigated for its role in targeting protein-protein interactions (PPIs) that are critical in cancer progression. A recent Nature Chemical Biology article reported that this compound can disrupt the interaction between MDM2 and p53, a well-known tumor suppressor pathway. This finding opens new avenues for the development of small-molecule therapeutics aimed at restoring p53 function in cancers with MDM2 overexpression.

The synthetic accessibility of 370844-33-0 has also been a focus of recent research. A 2024 study in Organic Letters detailed an optimized synthetic route that improves yield and purity while reducing environmental impact through green chemistry principles. This advancement is particularly important for scaling up production for preclinical and clinical studies.

Pharmacokinetic studies of 370844-33-0 derivatives have shown promising results, with several analogs demonstrating good oral bioavailability and favorable tissue distribution profiles. However, challenges remain in optimizing metabolic stability and reducing potential off-target effects, as noted in a recent Drug Metabolism and Disposition publication.

Looking forward, the versatility of 370844-33-0 as a chemical scaffold suggests broad potential across multiple therapeutic areas. Current research efforts are exploring its application in neurodegenerative diseases, with preliminary data indicating possible neuroprotective effects. The compound's unique spirocyclic structure continues to inspire novel drug design strategies, positioning it as a valuable tool in medicinal chemistry and a promising candidate for further development.

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